molecular formula C16H15BrClN3O2 B2658513 (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421509-36-5

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2658513
CAS No.: 1421509-36-5
M. Wt: 396.67
InChI Key: FGUCOSHSEJMDHX-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine and chlorine-substituted phenyl ring, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazin-2-yloxy Group: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the oxy group.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with bromine and chlorine atoms through electrophilic aromatic substitution reactions.

    Formation of the Piperidin-1-yl Methanone Moiety: This involves the reaction of piperidine with a suitable acylating agent to form the methanone group.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with the pyrazin-2-yloxy and piperidin-1-yl methanone groups under specific conditions, often using a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
  • (5-Bromo-2-chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone
  • (5-Bromo-2-chlorophenyl)(4-(thiazol-2-yloxy)piperidin-1-yl)methanone

Uniqueness

What sets (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the phenyl ring, along with the pyrazin-2-yloxy and piperidin-1-yl methanone groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O2/c17-11-1-2-14(18)13(9-11)16(22)21-7-3-12(4-8-21)23-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUCOSHSEJMDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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